molecular formula C64H106O31 B1256709 Ardisianoside B

Ardisianoside B

Cat. No.: B1256709
M. Wt: 1371.5 g/mol
InChI Key: OCSVOVNGBJMZTD-JKDSUZQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

These compounds are notable for their diverse pharmacological properties, including anti-inflammatory, antiviral, and metabolic regulatory effects, as observed in studies on analogous saponins .

Properties

Molecular Formula

C64H106O31

Molecular Weight

1371.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S)-5-[(2S,3R,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-2-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C64H106O31/c1-58(2)14-15-63-24-85-64(33(63)16-58)13-9-32-60(5)11-10-35(59(3,4)31(60)8-12-61(32,6)62(64,7)17-34(63)70)91-56-50(94-54-46(81)43(78)38(73)27(19-66)87-54)41(76)30(23-84-56)90-57-51(95-52-44(79)36(71)25(69)22-83-52)49(40(75)29(21-68)89-57)93-55-47(82)48(39(74)28(20-67)88-55)92-53-45(80)42(77)37(72)26(18-65)86-53/h25-57,65-82H,8-24H2,1-7H3/t25-,26-,27-,28-,29-,30+,31+,32-,33-,34-,35+,36+,37-,38-,39-,40-,41+,42+,43+,44-,45-,46-,47-,48+,49+,50-,51-,52+,53+,54+,55+,56+,57+,60+,61-,62+,63-,64+/m1/s1

InChI Key

OCSVOVNGBJMZTD-JKDSUZQNSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC[C@@]45[C@]3(C[C@H]([C@@]6([C@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC1(CCC23COC4(C2C1)CCC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(CO7)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Key differences likely arise in the number, position, or type of sugar moieties, which influence solubility, bioavailability, and target interactions. For example:

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Ardisianoside D C₄₆H₇₆O₁₆ 885.10 Multiple hydroxyl groups, complex glycosylation
Ardisianoside G Not specified Not specified Likely similar core with distinct glycosyl groups
Atratoglaucoside B Not specified Not specified Triterpenoid with anti-SARS-CoV-2 activity

Pharmacokinetic Properties

Ardisianoside D exhibits favorable ADMET properties, including 54.89% human intestinal absorption, 62.50% blood-brain barrier penetration, and 71.43% oral bioavailability . These metrics suggest that Ardisianoside B, if structurally analogous, may also demonstrate moderate bioavailability but could vary due to differences in glycosylation affecting permeability.

Functional Comparison with Non-Congeneric Compounds

Compounds like Clematichinenoside AR2 (docking score: -9.7) and Physalin B (-9.5) share functional similarities with Ardisianoside derivatives in antiviral applications but differ structurally. For instance:

Compound Docking Score (SARS-CoV-2) Key Functional Groups Bioactivity Highlights
Ardisianoside G -9.6 (Delta variant) Triterpenoid glycoside High BBB penetration potential
Clematichinenoside AR2 -9.7 (Lambda variant) Steroidal saponin Superior binding affinity to RBD
Physalin B -9.5 (Lambda variant) Seco-steroid with lactones Broad-spectrum antiviral activity

Q & A

Q. What criteria ensure rigorous peer review of this compound research manuscripts?

  • Reviewers should demand raw spectra (NMR, MS) in supplementary files and verify biological replicates (n ≥ 3). Flag studies lacking dose-response curves or time-course analyses as incomplete .

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